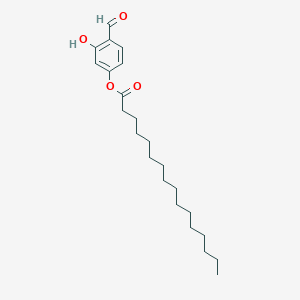![molecular formula C25H38NPSi B14203699 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole CAS No. 918869-84-8](/img/structure/B14203699.png)
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a trimethylsilylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrole derivative with a dicyclohexylphosphanyl chloride in the presence of a base to form the phosphanyl-substituted pyrrole. This intermediate is then reacted with a trimethylsilylphenyl halide under suitable conditions to introduce the trimethylsilylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyrrole ring or the substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group typically yields phosphine oxides, while substitution reactions can yield a variety of functionalized pyrrole derivatives.
科学研究应用
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole exerts its effects depends on its application. In catalysis, the phosphanyl group acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. The trimethylsilyl group can influence the electronic properties of the compound, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
2-(Dicyclohexylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but differ in the other substituents on the phenyl ring.
Trimethylsilyl-substituted pyrroles: These compounds have the trimethylsilyl group but may lack the phosphanyl group.
Uniqueness
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole is unique due to the combination of the phosphanyl and trimethylsilyl groups on the pyrrole ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specific catalytic and material science applications.
属性
CAS 编号 |
918869-84-8 |
|---|---|
分子式 |
C25H38NPSi |
分子量 |
411.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[1-(2-trimethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C25H38NPSi/c1-28(2,3)24-18-11-10-17-23(24)26-20-12-19-25(26)27(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h10-12,17-22H,4-9,13-16H2,1-3H3 |
InChI 键 |
VMZQENQEGKCKOP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)
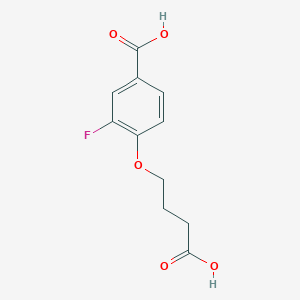
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)
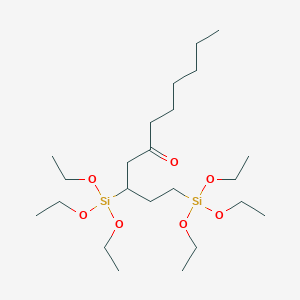
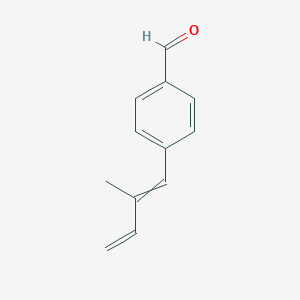

![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
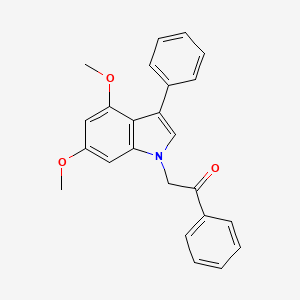
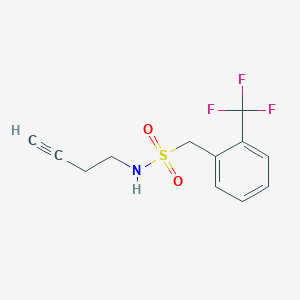
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
